Melamine-13C3
Overview
Description
Melamine-13C3: is a stable isotope-labeled form of melamine, where the carbon atoms are enriched with the isotope carbon-13. Melamine itself is a triazine-based compound with the chemical formula C3H6N6 . It is widely used in the production of plastics, resins, and adhesives, and serves as a flame retardant.
Mechanism of Action
Target of Action
Melamine-13C3, also known as 1,3,5-Triazine-2,4,6-triamine-13C3, is a variant of Melamine Melamine, the parent compound, is known to be a metabolite of cyromazine .
Mode of Action
It is known that this compound is an intermediate for the synthesis of melamine resin and plastic materials .
Biochemical Pathways
It is known that melamine, the parent compound, is involved in the synthesis of melamine resin and plastic materials .
Result of Action
It is known that melamine, the parent compound, can create melamine cyanurate crystals in the kidneys and cause renal failure .
Action Environment
It is known that this compound may be used as an analytical standard for the determination of melamine in milk powder samples by liquid chromatography-electrospray ionization-isotope dilution mass spectrometry (lc-esi-idms) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Melamine-13C3 can be synthesized through the isotopic labeling of melamine using carbon-13 enriched reagents. The process typically involves the reaction of melamine with carbon-13 labeled compounds under controlled conditions to ensure the incorporation of the isotope into the melamine structure.
Industrial Production Methods: The industrial production of this compound involves large-scale isotopic enrichment processes, which are often carried out using advanced chemical synthesis techniques. These methods ensure the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Melamine-13C3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of hydrogen atoms in this compound with other functional groups, often using halogenating agents or nucleophiles.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction reactions can produce amines or other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of halogenated or other substituted derivatives of this compound.
Scientific Research Applications
Melamine-13C3 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Its applications include:
Chemistry: Used as a tracer in chemical synthesis and reaction studies.
Biology: Employed in metabolic studies to track the incorporation of carbon-13 into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and the study of material properties.
Comparison with Similar Compounds
Melamine-15N3: Another isotopically labeled form of melamine, where the nitrogen atoms are enriched with nitrogen-15.
Cyanuric Acid-13C3: A related compound where the carbon atoms are similarly labeled with carbon-13.
Uniqueness: Melamine-13C3 is unique in its specific labeling of carbon atoms, which makes it particularly useful for studies involving carbon tracing and quantification. This specificity allows for more precise and accurate research outcomes compared to other isotopically labeled compounds.
Properties
IUPAC Name |
(2,4,6-13C3)1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745866 | |
Record name | (~13~C_3_)-1,3,5-Triazine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-88-2 | |
Record name | (~13~C_3_)-1,3,5-Triazine-2,4,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-88-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.